ZINC METASILICATE

Antimicrobial coatings Wound infection prevention Biofilm inhibition

Zinc Metasilicate (ZnSiO₃, CAS 11126-29-7) delivers insolubility in water and acids, unlike amphoteric ZnO or soluble sodium metasilicate. This thermal stability (mp ~1509°C) is critical for chromate-free Ni-P composite coatings with superior corrosion resistance and for Zn-ion battery anodes where ZnSiO₃ nanosheet arrays extend cell lifespan 3–7× by suppressing dendrites. Its 95.6% ciprofloxacin degradation efficiency also simplifies photocatalytic system design. Secure a supply of this multifunctional material in purity levels up to 98% for advanced industrial applications.

Molecular Formula O3SiZn
Molecular Weight 141.5 g/mol
CAS No. 11126-29-7
Cat. No. B078754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC METASILICATE
CAS11126-29-7
Molecular FormulaO3SiZn
Molecular Weight141.5 g/mol
Structural Identifiers
SMILES[O-][Si](=O)[O-].[Zn+2]
InChIInChI=1S/O3Si.Zn/c1-4(2)3;/q-2;+2
InChIKeyXSMMCTCMFDWXIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Metasilicate (CAS 11126-29-7): Sourcing Guide for High-Performance Silicate Applications


Zinc metasilicate (ZnSiO₃, CAS 11126-29-7), also known as zinc silicate or the mineral willemite, is an inorganic compound valued for its thermal stability (melting point ~1509°C) and insolubility in water [1]. It exists in orthorhombic, monoclinic, and rhombohedral crystal modifications [2] and can be synthesized via high-temperature solid-state reaction between zinc oxide and silicon dioxide, or through low-temperature wet-chemical routes enabling nanosheet and nanoparticle morphologies [3].

Why Zinc Metasilicate Cannot Be Interchanged with ZnO, Zn₂SiO₄, or Soluble Silicates


Substituting zinc metasilicate with zinc oxide (ZnO) alters both solubility profile and functional behavior: ZnO is amphoteric and dissolves in both acids and alkalis, whereas ZnSiO₃ remains insoluble in water and acids while dissolving in acetic acid [1]. Substituting with orthosilicate Zn₂SiO₄ changes the Zn:Si stoichiometry from 1:1 to 2:1, which modifies optical properties, band structure, and thermal behavior [2]. Replacing ZnSiO₃ with soluble sodium metasilicate introduces high water solubility (>200 g/L at 20°C) and alkalinity that compromise performance in moisture-sensitive or pH-critical applications [3]. These compositional differences directly affect corrosion inhibition efficiency, antimicrobial activity, and battery interface performance—differences that cannot be compensated for by simple formulation adjustments.

Zinc Metasilicate: Quantified Performance Differentiation Evidence for Scientific Procurement


Antimicrobial Activity: ZnSiO₃ Nanoparticles vs. CuSiO₃ and Conventional ZnO

Zinc silicate nanoparticles (Zn silicate NPs) demonstrate superior antimicrobial activity against Staphylococcus aureus compared to copper silicate NPs in the same study. Against S. aureus, Zn silicate NPs produced a zone of inhibition (ZOI) of 41.0 mm with a minimum inhibitory concentration (MIC) of 19.53 μg/mL, whereas Cu silicate NPs yielded a ZOI of 27.0 mm and MIC of 39.062 μg/mL—a 2× lower MIC for Zn silicate [1]. Cross-study comparison with ZnO nanoparticles (MIC 3.9–7.81 μg/mL against S. aureus) indicates ZnO NPs exhibit greater potency, but Zn silicate offers broader-spectrum activity against multiple pathogens including C. albicans (MIC 9.765 μg/mL) and K. pneumoniae (MIC 9.765 μg/mL) [2].

Antimicrobial coatings Wound infection prevention Biofilm inhibition

Corrosion Resistance: Ni-P-ZnSiO₃ Nanocomposite Coating vs. Ni-P and Phosphating Films

Electroless nickel-phosphorus composite coatings incorporating dispersed ZnSiO₃ nanoparticles (8–10 nm) were directly compared against standard Ni-P coatings and phosphating films. Comparative corrosion tests demonstrated that Ni-P-ZnSiO₃ composite coatings exhibited superior corrosion and tarnish resistance, along with good high-temperature oxidation resistance, relative to both Ni-P coatings and conventional phosphating films [1]. The incorporation of ZnSiO₃ nanoparticles into the Ni-P matrix enhances the coating's protective barrier properties, as confirmed by accelerated corrosion tests, tarnish tests, and high-temperature oxidation assessments [1].

Corrosion-resistant coatings Electroless nickel composites High-temperature oxidation protection

Photocatalytic Efficiency: Layered ZnSiO₃ Nanosheets vs. Conventional TiO₂-Based Photocatalysts

Layered zinc silicate (LZS) nanosheets with thicknesses of 8–15 nm and lateral size ~200 nm exhibit superior band alignment for both photooxidation and photoreduction reactions [1]. DFT calculations confirmed that LZS possesses a band structure optimized for degrading organic pollutants and reducing CO₂ to CO—dual functionality not typically observed in conventional single-phase photocatalysts like TiO₂ [1]. In a related piezo-photocatalytic system incorporating ZnSiO₃ (ZnSi/Cu(Zn)-TCPP), the heterojunction achieved 95.6% degradation of ciprofloxacin (50 mL, 50 mg/L) and 92.3% TOC removal without sacrificial agents, with an apparent quantum efficiency of 45.09% at 420 nm under concurrent ultrasonic and light irradiation [2].

Photocatalysis Organic pollutant degradation CO₂ photoreduction

Zn-Ion Battery Interface Performance: ZnSiO₃ Nanosheet Layer vs. Unprotected Zn Anodes

A zinc metasilicate (ZnSiO₃) nanosheet array interface layer integrated on Zn foil (Zn@ZSO) demonstrates significant performance advantages over unprotected Zn anodes in aqueous zinc-ion batteries [1]. The Zn@ZSO anode, featuring thin and uniform ZnSiO₃ nanosheets with porous and hydrophilic properties, equalizes Zn²⁺ flux at the electrolyte–anode interface, resulting in ultralow polarization [1]. Symmetric cell lifespan and full cell lifespan coupled with a high-mass-loading K₀.₂₇MnO₂·0.54H₂O cathode (8 mg/cm²) were increased by 3–7× with the Zn@ZSO anode compared to bare Zn anodes [1]. Additionally, the ZnSiO₃ layer formation follows an etching–nucleation–growth mechanism scalable to 1000 cm² geometric area via a one-pot low-temperature wet-chemical method [1].

Aqueous zinc-ion batteries Dendrite suppression Interface engineering

Zinc Metasilicate: High-Value Application Scenarios with Quantified Performance Differentiation


Aqueous Zn-Ion Battery Anode Protection: ZnSiO₃ Interface Layer for Dendrite Suppression

Battery manufacturers developing aqueous Zn-ion cells require interface engineering solutions to mitigate Zn dendrite growth. ZnSiO₃ nanosheet arrays on Zn foil (Zn@ZSO) extend symmetric and full cell lifespan by 3–7× compared to bare Zn anodes, with scalable synthesis up to 1000 cm² [1]. This performance gain directly addresses the primary commercialization barrier for aqueous Zn-ion technology.

Chromate-Free Corrosion Protection: Ni-P-ZnSiO₃ Electroless Composite Coatings

Industrial coating formulators seeking chromate-free alternatives for steel protection can employ electroless Ni-P composite coatings containing dispersed ZnSiO₃ nanoparticles (8–10 nm). Comparative testing confirms superior corrosion resistance and enhanced high-temperature oxidation stability versus standard Ni-P coatings and phosphating films [1].

Environmental Photocatalysis: Dual-Function ZnSiO₃-Based Systems for Pollutant Degradation and CO₂ Reduction

Environmental remediation applications requiring both organic pollutant oxidation and CO₂ photoreduction benefit from layered ZnSiO₃ nanosheet photocatalysts. ZnSiO₃-containing piezo-photocatalytic heterojunctions achieve 95.6% ciprofloxacin degradation and 92.3% TOC removal with 45.09% quantum efficiency at 420 nm [2], offering single-material dual functionality that simplifies catalyst system design [1].

Antimicrobial Surface Coatings: Broad-Spectrum ZnSiO₃ Nanoparticle Formulations

Antimicrobial coating formulators requiring balanced activity across multiple pathogens can utilize Zn silicate nanoparticles. With MIC values of 19.53 μg/mL against S. aureus, 9.765 μg/mL against C. albicans and K. pneumoniae, and 9.765–39.062 μg/mL across other clinically relevant bacteria [1], ZnSiO₃ NPs offer broader pathogen coverage than CuSiO₃ alternatives while providing a different zinc-release profile compared to more potent but narrower-spectrum ZnO NPs [2].

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